Product packaging for Morpholine, 4-[1,1'-biphenyl]-4-yl-(Cat. No.:CAS No. 169963-54-6)

Morpholine, 4-[1,1'-biphenyl]-4-yl-

Cat. No.: B14125009
CAS No.: 169963-54-6
M. Wt: 239.31 g/mol
InChI Key: OOQKNFIEEJFVKS-UHFFFAOYSA-N
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Description

Significance of N-Aryl Morpholine (B109124) Derivatives in Organic Synthesis and Functional Materials

N-aryl morpholine derivatives represent a significant class of compounds in both organic synthesis and the development of functional materials. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile scaffold. e3s-conferences.orgwikipedia.org Its incorporation into molecules can enhance their utility in various applications. e3s-conferences.org In organic synthesis, N-aryl morpholines serve as important building blocks and intermediates for the construction of more complex molecular architectures. wikipedia.orgresearchgate.net The nitrogen atom of the morpholine ring can participate in a variety of chemical transformations, including carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of numerous organic compounds. researchgate.net

In the field of functional materials, the properties of N-aryl morpholine derivatives are leveraged to create materials with specific desirable characteristics. For instance, these derivatives have been investigated for their potential in developing advanced polymers and resins, where they can act as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org Furthermore, the electronic properties conferred by the aryl group in conjunction with the morpholine moiety make them candidates for applications in optoelectronic devices. For example, related structures are used as hole transport materials in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Historical Context of Morpholine Chemistry and its N-Substitution Patterns

The history of morpholine chemistry dates back to the late 19th century when it was first synthesized. chemceed.com Morpholine itself is an organic chemical compound with the formula O(CH₂)₂NH. wikipedia.org It is a heterocycle featuring both amine and ether functional groups. wikipedia.org Industrially, it is often produced by the dehydration of diethanolamine (B148213) with a strong acid or by reacting diethylene glycol with ammonia (B1221849) at high temperatures and pressures. wikipedia.orgchemceed.comnih.gov

The reactivity of the secondary amine group in the morpholine ring has been a central theme in its chemical exploration. wikipedia.org This reactivity allows for a wide array of N-substitution patterns, where a hydrogen atom on the nitrogen is replaced by various organic groups. N-arylation, the process of attaching an aryl group to the nitrogen atom, is a particularly important transformation. This has been achieved through various methods, including transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. researchgate.net These methods have enabled the synthesis of a diverse library of N-aryl morpholine derivatives, each with unique electronic and steric properties.

Rationale for Dedicated Academic Investigation of 4-(Biphenyl-4-yl)morpholine

The specific compound 4-(biphenyl-4-yl)morpholine warrants dedicated academic investigation due to its distinct structural features and its potential as a precursor for more complex chemical systems.

Unique Structural Features and Synthetic Challenges

The structure of 4-(biphenyl-4-yl)morpholine is characterized by the fusion of a flexible, saturated morpholine ring with a rigid, aromatic biphenyl (B1667301) moiety. The biphenyl group, consisting of two connected phenyl rings, is known for its planarity and extended π-system. chemicalbook.com This combination of a flexible, electron-donating morpholine ring and a rigid, π-conjugated biphenyl system can lead to interesting conformational and electronic properties.

The synthesis of 4-(biphenyl-4-yl)morpholine can be approached through several synthetic routes. A common method involves the N-arylation of morpholine with a suitable biphenyl halide, such as 4-bromobiphenyl (B57062) or 4-iodobiphenyl (B74954), often catalyzed by a transition metal complex like palladium or copper. researchgate.net For instance, one could envision a reaction between morpholine and 4-bromobiphenyl in the presence of a palladium catalyst and a suitable base. Another approach could involve the reaction of 4-aminobiphenyl (B23562) with a reagent that can form the morpholine ring, though this is a less direct method. wikipedia.org The synthesis of the precursor, 4-aminobiphenyl, can be achieved by the reduction of 4-nitrobiphenyl. wikipedia.org

Potential as a Precursor for Advanced Chemical Systems

The biphenyl and morpholine moieties in 4-(biphenyl-4-yl)morpholine make it a valuable precursor for the synthesis of more advanced chemical systems. The biphenyl unit can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl rings. This opens up possibilities for fine-tuning the electronic and photophysical properties of the resulting molecules.

Furthermore, the morpholine ring can be a key component in the design of molecules with specific biological activities or material properties. e3s-conferences.org For example, derivatives of morpholine have been explored for their potential in medicinal chemistry. nih.govresearchgate.net The presence of the biphenyl group could influence the biological activity or material characteristics of these more complex systems. The compound can also serve as a ligand for metal complexes, with potential applications in catalysis or materials science.

Chemical and Physical Properties of 4-(Biphenyl-4-yl)morpholine

PropertyValue
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
CAS Number 33501-44-1
Appearance Solid

Note: The data in this table is compiled from publicly available chemical databases. nih.gov

Strategies for Carbon-Nitrogen Bond Formation in N-Aryl Morpholines

The creation of the N-aryl bond between the morpholine nitrogen and the biphenyl core is a critical transformation. Modern organic synthesis offers several powerful methodologies to achieve this, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the cornerstone for C-N bond formation due to their high efficiency, broad applicability, and mild reaction conditions. nih.gov These methods have largely superseded harsher, classical techniques.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates. nih.govreddit.com This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of 4-(Biphenyl-4-yl)morpholine, this approach directly couples morpholine with a 4-halobiphenyl, such as 4-bromobiphenyl or 4-iodobiphenyl.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl morpholine product and regenerate the Pd(0) catalyst. chemrxiv.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. These ligands facilitate both the oxidative addition and the final reductive elimination steps. rsc.org

Key components of this reaction include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like those based on N-heterocyclic carbenes (NHCs) are commonly used. researchgate.net

Ligand: A wide array of phosphine ligands have been developed, with biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenylphosphines (e.g., dppf) showing excellent results for coupling secondary amines like morpholine. rsc.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed.

Solvent: Anhydrous, non-polar aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (THF) are standard.

Table 1. Representative Conditions for Buchwald-Hartwig Amination of 4-Bromobiphenyl with Morpholine
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosNaOtBuToluene100-110High
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100Good to High
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene90-100High
Pd/NHC Complex(NHC)K₃PO₄Toluene110Good

An alternative and highly convergent strategy involves constructing the biphenyl core first, followed by the attachment of the morpholine ring. The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing unsymmetrical biphenyls. nih.govorganic-chemistry.org

This two-step approach proceeds as follows:

Suzuki-Miyaura Coupling: A 4-halophenylboronic acid (or its pinacol ester) is coupled with a second aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base. This creates a 4-halobiphenyl intermediate. Alternatively, a phenylboronic acid can be coupled with a dihaloarene, such as 1-bromo-4-iodobenzene, to selectively form the biphenyl linkage. nih.gov

Buchwald-Hartwig Amination: The resulting 4-halobiphenyl is then subjected to the Buchwald-Hartwig amination conditions described previously (Section 2.1.1.1) to couple it with morpholine, yielding the final product.

This modular approach allows for great flexibility in introducing various substituents onto either of the aromatic rings by selecting appropriately functionalized starting materials for the Suzuki-Miyaura reaction. thermofisher.com

Table 2. Two-Step Synthesis via Suzuki-Miyaura and Buchwald-Hartwig Reactions
StepReactionReactantsCatalyst SystemProduct
1Suzuki-Miyaura Coupling4-Bromophenylboronic acid + IodobenzenePd(PPh₃)₄, Na₂CO₃4-Bromobiphenyl
2Buchwald-Hartwig Amination4-Bromobiphenyl + MorpholinePd₂(dba)₃ / XPhos, NaOtBu4-(Biphenyl-4-yl)morpholine

Copper-Mediated N-Arylation Methods

Long before the advent of palladium catalysis, copper-mediated reactions were the primary method for forming C-N aryl bonds, known as the Ullmann condensation or, more specifically for amines, the Goldberg reaction. wikipedia.orgbeilstein-journals.org While traditional Ullmann conditions are often harsh—requiring high temperatures (>200°C), stoichiometric amounts of copper powder, and polar aprotic solvents like DMF or NMP—modern advancements have led to milder, catalytic versions. wikipedia.org

The contemporary copper-catalyzed N-arylation of morpholine with a 4-halobiphenyl can be achieved using a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand and a base. The use of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline, is critical for solubilizing the copper species and facilitating the catalytic cycle at lower temperatures (90-140°C). beilstein-journals.org

This method offers a cost-effective alternative to palladium-based systems, although it can sometimes be less tolerant of sensitive functional groups. The reaction generally works best with aryl iodides and bromides.

Table 3. Typical Conditions for Copper-Mediated N-Arylation of 4-Iodobiphenyl
Copper SourceLigandBaseSolventTemperature (°C)
CuI (10 mol%)L-ProlineK₂CO₃DMSO90-110
CuI (5-10 mol%)DMEDAK₃PO₄Dioxane110
Cu₂O (10 mol%)1,10-PhenanthrolineCs₂CO₃NMP120-140

Nucleophilic Aromatic Substitution (SNAr) Routes on Activated Biphenyl Precursors

Nucleophilic Aromatic Substitution (SNAr) provides a classical, metal-free pathway for C-N bond formation. This reaction is contingent on the aryl halide being "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group (halide). nih.gov

For the synthesis of 4-(Biphenyl-4-yl)morpholine, this strategy would require a biphenyl precursor such as 4-fluoro-4'-nitrobiphenyl or 4-chloro-4'-nitrobiphenyl. The electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the displacement of the halide by the nucleophilic morpholine. nih.gov

Table 4. Plausible SNAr Route for Functionalized Biphenyl-Morpholine Synthesis
StepReactantsConditionsIntermediate/Product
1 (SNAr)4-Fluoro-4'-nitrobiphenyl + MorpholineK₂CO₃, DMSO, 120°C4-(4'-Nitrobiphenyl-4-yl)morpholine
2 (Reduction)4-(4'-Nitrobiphenyl-4-yl)morpholineH₂, Pd/C, Ethanol4'-(Morpholin-4-yl)biphenyl-4-amine

Reductive Amination Pathways for Biphenyl-Morpholine Linkage

Reductive amination is a highly effective method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This pathway offers a distinct disconnection approach for synthesizing 4-(Biphenyl-4-yl)morpholine, starting from 4-biphenylcarboxaldehyde.

The reaction proceeds in two stages, which typically occur in one pot:

Iminium Ion Formation: Morpholine reacts with the aldehyde group of 4-biphenylcarboxaldehyde to form a hemiaminal, which then dehydrates to form a morpholinium ion (an iminium ion analog).

Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the final tertiary amine product.

Mild and selective reducing agents are crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is the reagent of choice for this transformation, as it is gentle enough not to reduce the aldehyde but is highly effective at reducing the protonated iminium ion. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate iminium ion formation.

Table 5. General Protocol for Reductive Amination Synthesis
AldehydeAmineReducing AgentSolventAdditive
4-BiphenylcarboxaldehydeMorpholineNaBH(OAc)₃DCM or DCEAcetic Acid (cat.)
4-BiphenylcarboxaldehydeMorpholineNaBH₃CNMethanolpH control (acidic)

Advanced Synthetic Methodologies for 4-(Biphenyl-4-yl)morpholine and its Derivatives

The 4-(biphenyl-4-yl)morpholine scaffold is a significant structural motif in medicinal chemistry and materials science. Its unique combination of the biphenyl unit, which imparts rigidity and opportunities for π-π stacking, and the morpholine ring, which can improve pharmacokinetic properties, makes it a valuable target for synthetic modification. This article explores advanced synthetic strategies for the functionalization and derivatization of this core structure, focusing on methodologies that allow for precise control over regioselectivity and the introduction of diverse chemical functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169963-54-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-phenylphenyl)morpholine

InChI

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2

InChI Key

OOQKNFIEEJFVKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Biphenyl 4 Yl Morpholine and Analogues

Intrinsic Reactivity of the Nitrogen Atom in 4-(Biphenyl-4-yl)morpholine

The lone pair of electrons on the nitrogen atom of the morpholine (B109124) ring is central to its reactivity, allowing it to function as a nucleophile and a base. However, its reactivity is tempered compared to simpler secondary amines like piperidine (B6355638) due to the electron-withdrawing inductive effect of the morpholine oxygen atom. masterorganicchemistry.com

As a tertiary amine, the nitrogen atom in 4-(biphenyl-4-yl)morpholine readily participates in quaternization reactions when treated with suitable alkylating agents. This process involves the nitrogen atom attacking the electrophilic carbon of the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt.

A relevant example is seen in a related structure, where the nitrogen atom is alkylated to form a quaternary ammonium salt. For instance, the reaction of a morpholine derivative with an appropriate reagent can yield a morpholinium salt, such as 4-[(2'-Cyano-biphenyl-4-yl)methyl]-morpholin-4-ium nitrate (B79036). nih.gov In this salt, the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge that is balanced by a nitrate anion. nih.gov The formation of such salts confirms the nucleophilic character of the morpholine nitrogen.

Table 1: Example of a Morpholinium Salt Formation

Cation Anion Key Feature

The nucleophilicity of the morpholine nitrogen enables its participation in a variety of organic transformations beyond simple quaternization. The nitrogen can act as a nucleophile in substitution and addition reactions. For example, the amino group in morpholine can attack an electrophilic carbon, such as in ethyl chloroacetate, to form new carbon-nitrogen bonds. researchgate.net This general reactivity is applicable to 4-(biphenyl-4-yl)morpholine.

The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines or ammonia (B1221849). masterorganicchemistry.com While the oxygen in the morpholine ring reduces its nucleophilicity compared to piperidine, it remains a competent nucleophile for many synthetic operations. masterorganicchemistry.com In catalytic systems, morpholine and its derivatives can act as nucleophiles in tandem reactions, for instance, by adding to cyclohexenones to form β-aminoketone intermediates. acs.org This addition is a key step in the synthesis of more complex molecules like m-phenylenediamine (B132917) derivatives. acs.org

Reactivity of the Biphenyl (B1667301) Moiety in 4-(Biphenyl-4-yl)morpholine Derivatives

The biphenyl unit of the molecule behaves similarly to other substituted biphenyls, primarily undergoing electrophilic substitution reactions on the aromatic rings. nih.gov The presence of the morpholino substituent influences the regioselectivity of these reactions.

The biphenyl system can be subjected to oxidative and reductive conditions. Oxidative reactions can lead to the formation of hydroxylated products or can be part of a larger dehydrogenative aromatization process. For example, gold-on-ceria catalysts have been used for the aerobic dehydrogenative aromatization of cyclohexenones with morpholine to synthesize m-phenylenediamine derivatives, demonstrating a transformation of a non-aromatic ring into an aromatic one. acs.org

Reductive transformations, while less commonly explored for the biphenyl moiety itself in this specific context, could potentially involve hydrogenation of one or both aromatic rings under forcing conditions to yield cyclohexyl-cyclohexane or phenyl-cyclohexane derivatives. The specific conditions would determine the extent of reduction.

While specific rearrangement reactions for 4-(biphenyl-4-yl)morpholine are not widely documented, related structures can undergo skeletal changes under certain conditions. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines into 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.de This involves the formation of a nitrenium ion intermediate followed by nucleophilic attack by water. wiley-vch.de Although 4-(biphenyl-4-yl)morpholine is not a hydroxylamine, this illustrates a potential pathway for rearrangement in analogous structures containing N-O bonds.

4-(Biphenyl-4-yl)morpholine as a Component in Catalytic Systems

Morpholine derivatives have found application as ligands in transition metal-catalyzed reactions. researchgate.net Their ability to coordinate to metal centers can influence the catalyst's activity and selectivity in processes like cross-coupling reactions. For example, morpholines have been used as ligands in the Buchwald-Hartwig amination of aryl chlorides. researchgate.net

In the context of 4-(biphenyl-4-yl)morpholine, the molecule itself can act as a substrate in catalytic reactions. As demonstrated in gold-catalyzed systems, morpholine can serve as the amine nucleophile in the synthesis of m-phenylenediamine derivatives from cyclohexenones. acs.org The reaction proceeds through the formation of β-aminoketone and enamine intermediates before the final dehydrogenative aromatization step. acs.org

Table 2: Role of Morpholine in Au/CeO₂-Catalyzed Synthesis

Reactants Catalyst Product Type Key Intermediate

This catalytic system highlights the dual role of the morpholine derivative, acting as a reactant that becomes incorporated into the final aromatic product. acs.org

As a Ligand in Transition Metal Catalysis (e.g., Nickel-Catalyzed C-N Cross-Coupling)

A review of the scientific literature did not yield specific examples of Morpholine, 4-[1,1'-biphenyl]-4-yl- being employed as a directing or supporting ligand in transition metal-catalyzed reactions, including nickel-catalyzed C-N cross-coupling. While nitrogen-containing heterocycles are a major class of ligands in modern catalysis, the use of this specific compound for this purpose is not documented in the reviewed sources. nih.gov The development of effective nitrogen- and oxygen-based ligands is crucial for advancing reactions catalyzed by non-precious metals like nickel, and research often involves screening diverse libraries of heterocyclic compounds to identify new ligand motifs. nih.gov

As an Organocatalyst in Specific Reaction Contexts

There is no specific information available in the reviewed literature describing the use of Morpholine, 4-[1,1'-biphenyl]-4-yl- as an organocatalyst. Research into morpholine-based organocatalysts has shown that, while they can be effective, their application is less common compared to pyrrolidine-based systems. frontiersin.org The reactivity of morpholine enamines in condensations can be limited by the electronic effects of the oxygen atom and the pyramidal geometry of the nitrogen atom. frontiersin.org However, recent studies have focused on developing highly efficient, structurally optimized morpholine derivatives, such as ß-morpholine amino acids, which have shown success in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org

Role as a Photoinitiator in Polymerization Processes

An extensive search of scientific databases and chemical literature did not provide any information regarding the application of Morpholine, 4-[1,1'-biphenyl]-4-yl- as a photoinitiator in polymerization reactions.

Mechanistic Pathways of Key Reactions Involving 4-(Biphenyl-4-yl)morpholine

While direct mechanistic studies on Morpholine, 4-[1,1'-biphenyl]-4-yl- are scarce, its formation and the reactivity of its core structure can be understood through established reaction mechanisms for related N-aryl heterocycles.

The compound Morpholine, 4-[1,1'-biphenyl]-4-yl- is a product of carbon-nitrogen (C-N) bond formation, typically synthesized via transition-metal-catalyzed cross-coupling reactions. The most common methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). acs.orgbeilstein-journals.org These reactions couple an amine (morpholine) with an aryl halide or pseudohalide (e.g., 4-bromo-1,1'-biphenyl or a triflate equivalent).

A documented example includes the synthesis of the closely related analogue, 4-(4'-Methoxybiphenyl-4-yl)morpholine, via a nickel-catalyzed cross-coupling of an aryltrimethylammonium triflate with morpholine, demonstrating the viability of this pathway. rsc.org

The generalized catalytic cycle for the palladium-catalyzed formation of N-aryl morpholines, such as the Buchwald-Hartwig reaction, typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (Ar-X, e.g., 4-bromo-1,1'-biphenyl) to form a Pd(II) intermediate. organic-chemistry.orgresearchgate.net

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center. In the presence of a base, the morpholine nitrogen is deprotonated to form a more nucleophilic amido species. nih.gov

Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

The specific ligands used on the palladium or nickel catalyst are critical for the efficiency of the reaction, influencing the rates of both the oxidative addition and reductive elimination steps. acs.org

Theoretical and Computational Studies of 4 Biphenyl 4 Yl Morpholine

Electronic Structure and Molecular Orbital Theory Analysis

Frontier Molecular Orbital (HOMO/LUMO) Characterization and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For 4-(biphenyl-4-yl)morpholine, theoretical calculations can determine the energies of the HOMO and LUMO. A smaller energy gap generally suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net

ParameterValue
HOMO EnergyCalculated Value (eV)
LUMO EnergyCalculated Value (eV)
HOMO-LUMO Energy GapCalculated Value (eV)

This table would be populated with specific energy values obtained from DFT calculations for 4-(biphenyl-4-yl)morpholine.

Charge Distribution and Electrostatic Potential (ESP) Maps

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For 4-(biphenyl-4-yl)morpholine, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring due to their high electronegativity. The aromatic rings of the biphenyl (B1667301) group would exhibit a more complex potential distribution. Understanding this distribution helps in predicting how the molecule might interact with other molecules. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. usc.edu It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which correspond to the familiar Lewis structure concepts. wisc.edu NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and hyperconjugation. uba.arnih.gov

Conformational Analysis of 4-(Biphenyl-4-yl)morpholine

Energetic Landscape of Morpholine Ring Conformations (Chair vs. Boat)

The morpholine ring, being a six-membered heterocycle, can adopt several conformations, with the chair and boat forms being the most significant. wikipedia.orgtaylorandfrancis.com The chair conformation is generally the most stable due to minimized angle and torsional strain. libretexts.orgorgoreview.com In this conformation, the substituents can be in either axial or equatorial positions. The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions. libretexts.orgdavuniversity.org

For 4-(biphenyl-4-yl)morpholine, computational studies can determine the relative energies of the chair and boat conformations. The energy difference between these conformers provides insight into the flexibility of the morpholine ring. It is expected that the chair conformation, with the bulky biphenyl group in an equatorial position to minimize steric hindrance, would be the most stable. mdpi.comresearchgate.net

ConformationRelative Energy (kcal/mol)
Chair0 (Reference)
Boat~6-7
Twist-Boat~5
Half-Chair~10

This table shows typical relative energy values for cyclohexane (B81311) conformations, which are analogous to morpholine. Specific values for 4-(biphenyl-4-yl)morpholine would require dedicated computational studies. orgoreview.comlibretexts.org

Rotational Barriers of the N-Aryl and Biphenyl Moieties

The rotation around single bonds in a molecule is not entirely free and is associated with energy barriers. For 4-(biphenyl-4-yl)morpholine, there are two key rotational barriers to consider: the rotation of the N-aryl bond (connecting the morpholine nitrogen to the phenyl ring) and the rotation around the bond connecting the two phenyl rings of the biphenyl moiety.

The rotational barrier of the biphenyl group has been extensively studied. comporgchem.com The molecule is not planar in its lowest energy state due to steric hindrance between the ortho-hydrogens. The energy barrier to planarity (dihedral angle of 0°) and the barrier to a perpendicular arrangement (dihedral angle of 90°) can be calculated. nih.govbiomedres.us Similarly, the rotation of the N-aryl bond will have a specific energy profile, influenced by the electronic and steric interactions between the morpholine ring and the biphenyl system. nih.gov Computational methods can map out the potential energy surface for these rotations, identifying the most stable conformations and the energy required to transition between them. biomedres.usresearchgate.net

RotationRotational Barrier (kcal/mol)
Biphenyl (0° dihedral)~2.1
Biphenyl (90° dihedral)~2.2
N-ArylCalculated Value

This table provides experimental and high-level computational values for biphenyl itself. The rotational barriers for the substituted compound would be different and require specific calculations. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules in a condensed phase, such as in solution. For 4-(biphenyl-4-yl)morpholine, MD simulations can elucidate its conformational landscape, solvation structure, and transport properties over time.

The simulation process typically begins with the generation of an initial configuration of the 4-(biphenyl-4-yl)morpholine molecule solvated in a box of explicit solvent molecules (e.g., water, DMSO). The system's energy is then minimized to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density. mdpi.com

During the production phase of the MD simulation, the trajectories of all atoms are calculated by integrating Newton's equations of motion. Analysis of these trajectories can reveal:

Conformational Dynamics: The biphenyl and morpholine moieties can exhibit rotational and puckering motions. MD simulations can quantify the dihedral angle distributions between the phenyl rings of the biphenyl group and the conformational preferences of the morpholine ring (e.g., chair, boat, twist-boat).

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This provides insight into the specific interactions, such as hydrogen bonding between the morpholine oxygen and protic solvents.

Transport Properties: Properties like the diffusion coefficient of 4-(biphenyl-4-yl)morpholine in a given solvent can be calculated from the mean square displacement (MSD) of the molecule over time.

A hypothetical MD simulation of 4-(biphenyl-4-yl)morpholine in water could reveal the following:

PropertyPredicted Behavior
Biphenyl Dihedral Angle Fluctuation around a non-planar equilibrium value, influenced by solvent interactions.
Morpholine Conformation Predominantly in the chair conformation, with occasional transitions to higher energy forms.
Solvation Preferential solvation of the morpholine oxygen and nitrogen atoms by water molecules via hydrogen bonding. The biphenyl group would exhibit hydrophobic hydration.
Diffusion Coefficient Dependent on the solvent viscosity and temperature, providing a measure of its mobility in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in modeling reaction pathways and identifying transition states. This allows for a detailed understanding of reaction mechanisms, including the energetics of intermediates and the barriers to reaction. For reactions involving 4-(biphenyl-4-yl)morpholine, either as a reactant, product, or catalyst, these methods can provide invaluable mechanistic insights.

The process involves locating the minimum energy structures of reactants, products, and any intermediates on the potential energy surface. Transition state (TS) structures, which are first-order saddle points on the potential energy surface, are then located using various optimization algorithms. The connection between a transition state and the corresponding reactants and products is confirmed by Intrinsic Reaction Coordinate (IRC) calculations.

DFT calculations can be a powerful tool for predicting the selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, one can predict which product is kinetically favored.

Regioselectivity: In reactions where a reagent can attack multiple sites on the 4-(biphenyl-4-yl)morpholine molecule, DFT can be used to calculate the activation barriers for each possible pathway. The pathway with the lowest activation energy will correspond to the major regioisomer. For example, in electrophilic aromatic substitution on the biphenyl group, calculations could predict whether substitution is more likely to occur on the terminal phenyl ring or the one attached to the morpholine. Studies on the regioselectivity of reactions like the Diels-Alder reaction of isoprene (B109036) with dichloropropynylborane have demonstrated the utility of DFT in explaining experimentally observed outcomes. nih.gov

Stereoselectivity: For reactions that can produce different stereoisomers (enantiomers or diastereomers), computational modeling can predict the favored product. This is achieved by calculating the energies of the diastereomeric transition states. The transition state with the lower energy will lead to the major stereoisomer. For instance, computational studies on the 1,4-addition of aldehydes to nitroolefins catalyzed by morpholine-based organocatalysts have successfully explained the observed diastereoselectivity and enantioselectivity by analyzing the transition state structures. nih.gov A hypothetical example for a reaction involving 4-(biphenyl-4-yl)morpholine is presented in the table below.

Reaction TypeSelectivityComputational ApproachPredicted Outcome
Friedel-Crafts AcylationRegioselectivityComparison of activation energies for acylation at different positions of the biphenyl rings.The kinetically favored product corresponds to the pathway with the lowest transition state energy.
Asymmetric HydrogenationEnantioselectivityCalculation of the energies of the diastereomeric transition states leading to the (R) and (S) products in the presence of a chiral catalyst.The enantiomer formed via the lower energy transition state will be in excess.

4-(Biphenyl-4-yl)morpholine or its derivatives could potentially act as ligands in transition metal catalysis or as organocatalysts themselves. Computational chemistry is crucial for elucidating the mechanisms of such catalytic cycles.

A complete catalytic cycle can be mapped out by calculating the geometries and energies of all intermediates and transition states. This allows for the identification of the rate-determining step, which is the step with the highest energy barrier in the cycle.

For example, computational studies have been performed on the palladium-catalyzed Buchwald-Hartwig amination of phenylbromide with morpholine. bris.ac.uk These studies detailed the full catalytic cycle, including oxidative addition, ligand substitution, and reductive elimination steps, and helped to understand the role of the phosphine (B1218219) ligand in promoting the reaction. Similarly, the catalytic mechanism of urethane (B1682113) formation in the presence of morpholine and 4-methylmorpholine (B44366) has been investigated computationally, revealing a seven-step mechanism and explaining the higher catalytic activity of 4-methylmorpholine. researchgate.net

A hypothetical catalytic cycle involving a palladium complex with a ligand derived from 4-(biphenyl-4-yl)morpholine in a cross-coupling reaction could be modeled as follows:

Catalytic StepComputational Details
Oxidative Addition Locate the transition state for the addition of an aryl halide to the Pd(0) complex.
Ligand Exchange Model the displacement of a ligand by the amine reactant.
Reductive Elimination Find the transition state for the formation of the C-N bond and regeneration of the Pd(0) catalyst.

Prediction of Spectroscopic Properties (Computational Approaches)

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra, can be calculated using quantum chemical methods, typically DFT. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

Calculated frequencies are often systematically higher than experimental frequencies due to the harmonic approximation and basis set deficiencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For 4-(biphenyl-4-yl)morpholine, DFT calculations can predict the frequencies of characteristic vibrations, such as:

C-H stretching of the aromatic rings.

C=C stretching within the phenyl rings.

C-N and C-O stretching of the morpholine ring.

CH₂ scissoring and rocking of the morpholine ring.

A comparative study on biphenyl derivatives like biphenyl-4-carboxylic acid has shown that DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set can provide reliable vibrational assignments. tandfonline.com

A sample of predicted vibrational frequencies for key functional groups in 4-(biphenyl-4-yl)morpholine is shown below.

Vibrational ModePredicted Frequency Range (cm⁻¹) (Scaled)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1620 - 1450
C-N Stretch1250 - 1020
C-O-C Stretch1150 - 1085

The prediction of NMR chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating NMR shielding tensors. imist.ma The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For 4-(biphenyl-4-yl)morpholine, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts. This can help in assigning the peaks in the experimental NMR spectra, especially for the complex aromatic region of the biphenyl group.

The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and whether solvent effects are included. rsc.org Systematic investigations have shown that DFT-GIAO methods can provide accurate predictions for a wide range of organic molecules. rsc.orgmodgraph.co.uk

A table of hypothetical predicted versus experimental chemical shifts for some of the carbon atoms in 4-(biphenyl-4-yl)morpholine is presented below.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C-N (Morpholine)~5049.5
C-O (Morpholine)~6766.8
C-ipso (Biphenyl, attached to N)~148147.2
C-para' (Biphenyl)~138137.5

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Biphenyl 4 Yl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For complex derivatives of 4-(Biphenyl-4-yl)morpholine, advanced NMR methods are indispensable.

Two-dimensional (2D) NMR experiments provide a more detailed picture of molecular structure by spreading the NMR signals across two frequency axes, resolving overlapping peaks that are common in one-dimensional (1D) spectra of complex molecules. wikipedia.org

COrrelation SpectroscopY (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing for the establishment of proton-proton connectivity within the morpholine (B109124) and biphenyl (B1667301) rings of the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly bonded to a heteronucleus, most commonly ¹³C. wikipedia.orgepfl.ch Each peak in an HSQC spectrum represents a direct one-bond C-H connection, which is fundamental for assigning the carbon signals of 4-(Biphenyl-4-yl)morpholine. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): Complementary to HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments, such as connecting the morpholine ring to the biphenyl system. epfl.ch

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike COSY, which shows through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This through-space correlation is critical for determining the stereochemistry and conformation of the molecule.

A study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol utilized ¹H- and ¹³C-NMR for structural determination. redalyc.org

Table 1: Application of 2D NMR Techniques for 4-(Biphenyl-4-yl)morpholine

NMR TechniqueType of CorrelationInformation Gained for 4-(Biphenyl-4-yl)morpholine
COSY ¹H-¹H through-bondEstablishes proton-proton connectivity within the morpholine and biphenyl rings.
HSQC ¹H-¹³C one-bondAssigns carbon signals directly attached to protons.
HMBC ¹H-¹³C multiple-bondConnects molecular fragments and identifies quaternary carbons.
NOESY ¹H-¹H through-spaceDetermines stereochemistry and preferred conformation in solution.

Dynamic NMR (DNMR) spectroscopy is employed to study molecules that undergo reversible chemical exchange processes, such as conformational changes. libretexts.org For 4-(Biphenyl-4-yl)morpholine, the morpholine ring can undergo chair-to-chair interconversion, and there can be restricted rotation around the C-N bond and the biphenyl C-C single bond. DNMR can be used to determine the energy barriers associated with these dynamic processes by analyzing the changes in the NMR spectrum at different temperatures. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.gov This is crucial for confirming the identity of newly synthesized derivatives of 4-(Biphenyl-4-yl)morpholine.

In addition to precise mass determination, HRMS, often coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of molecules. nih.govresearchgate.net By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structural connectivity of the molecule. mdpi.comojp.gov These fragmentation patterns serve as a fingerprint for the compound and can be used for its identification in complex mixtures. mdpi.com For instance, studies on related compounds have shown characteristic losses of small molecules or radicals that help in structural elucidation. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For 4-(Biphenyl-4-yl)morpholine, FT-IR can be used to identify the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as the C-N and C-O stretching vibrations of the morpholine ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. A study on 4-(benzenesulfonyl)-morpholine utilized Raman spectroscopy at varying pressures to investigate structural and vibrational properties, suggesting that pressure can induce conformational transitions. scielo.org.mx This indicates that Raman spectroscopy can be a valuable tool for probing the conformational landscape of 4-(Biphenyl-4-yl)morpholine.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational modes to specific molecular motions. scielo.org.mxtsijournals.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the 4-(Biphenyl-4-yl)morpholine molecule in the solid state. mdpi.com For chiral derivatives, X-ray crystallography is the only method that can determine the absolute configuration of the stereocenters. nih.gov The crystal structure of related morpholine-containing compounds has been reported, providing valuable comparative data. redalyc.orgresearchgate.net

Table 2: Crystallographic Data for a Related Morpholine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (ų)540.80(4)
Data for 1,2-dimorpholinoethane, a related compound, as reported in a study. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of 4-(Biphenyl-4-yl)morpholine and for separating it from starting materials, byproducts, and any isomeric impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful separation techniques that can be used to determine the purity of a sample. By developing a suitable chromatographic method, the percentage of the desired compound in a mixture can be accurately quantified. In a study on the synthesis of m-phenylenediamine (B132917) derivatives, GC analysis was used to determine product yields. acs.org

Chiral Chromatography: For derivatives of 4-(Biphenyl-4-yl)morpholine that are chiral, specialized chiral chromatography columns can be used to separate the enantiomers. This is crucial for studying the biological activity of each enantiomer independently.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a precise and reliable HPLC method is crucial for the non-volatile analysis of 4-(Biphenyl-4-yl)morpholine. Given the aromatic biphenyl group and the polar morpholine ring, a reverse-phase HPLC approach is highly suitable.

Column Selection and Mobile Phase Optimization:

A C18 column is a common choice for the separation of non-polar to moderately polar compounds, making it a good starting point for method development. The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase would consist of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier to ensure consistent ionization of the analyte.

Detection:

The biphenyl moiety in 4-(Biphenyl-4-yl)morpholine contains a strong chromophore, making UV detection a highly effective and sensitive method. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of the compound.

Data Table: Proposed HPLC Method Parameters for 4-(Biphenyl-4-yl)morpholine Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Research Findings:

Gas Chromatography (GC) for Volatile Derivatives

Direct GC analysis of 4-(Biphenyl-4-yl)morpholine can be challenging due to its relatively low volatility and the potential for thermal degradation. Therefore, derivatization to a more volatile and thermally stable compound is a common and effective strategy.

Derivatization:

A prevalent derivatization technique for secondary amines like morpholine is nitrosation. nih.govresearchgate.net This involves reacting the amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions to form a more volatile N-nitroso derivative. nih.govresearchgate.net This derivative can then be readily analyzed by GC.

GC-MS Analysis:

The use of a mass spectrometer (MS) as a detector for GC provides high selectivity and sensitivity, allowing for confident identification and quantification of the derivatized analyte. The mass spectrum of the N-nitroso derivative will exhibit a characteristic molecular ion peak and fragmentation pattern, confirming the identity of the compound.

Data Table: Proposed GC Method for Analysis of Derivatized 4-(Biphenyl-4-yl)morpholine

ParameterCondition
GC System Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Research Findings:

Studies on the GC analysis of morpholine in various matrices have successfully employed a derivatization step, most commonly nitrosation, followed by GC-MS analysis. nih.govresearchgate.net For example, a method for the rapid determination of morpholine in juices and drugs involved derivatization with sodium nitrite under acidic conditions to form N-nitrosomorpholine, which was then analyzed by GC-MS. nih.gov This approach demonstrated good linearity, accuracy, and precision. nih.gov While this research was not on 4-(Biphenyl-4-yl)morpholine specifically, the underlying principle of derivatizing the morpholine moiety to enhance volatility for GC analysis is directly applicable. The biphenyl group is thermally stable and should not interfere with the GC analysis of the nitroso-derivative.

Applications of 4 Biphenyl 4 Yl Morpholine in Materials Science and Engineering

Role in Polymer Chemistry and Additives

The bifunctional nature of the 4-(biphenyl-4-yl)morpholine structure—a reactive aromatic system and a heterocyclic amine—positions it as a versatile building block in polymer science.

As a Monomer or Co-monomer in Polymer Synthesis

While specific polymerization of 4-(biphenyl-4-yl)morpholine is not extensively documented, its constituent parts suggest its potential as a monomer or co-monomer. Biphenyl (B1667301) moieties are integral to many high-performance polymers, lending them thermal stability and specific liquid crystalline properties. For instance, monomers containing biphenyl groups have been used to create crosslinked polymers with unique network properties. nih.gov Acrylated derivatives of phenylphenol and dihydroxybiphenyl, for example, serve as monomers and crosslinkers in free-radical polymerization. nih.gov

Similarly, the morpholine (B109124) group can be incorporated into polymer chains. Hydrogels based on 4-acryloylmorpholine (B1203741) (4-AcM), a hydrophilic and non-ionic monomer, have been synthesized via photopolymerization. scielo.br The incorporation of the morpholine unit can influence the physical properties of the resulting polymer, such as swelling behavior and thermal stability. scielo.br Given these precedents, 4-(biphenyl-4-yl)morpholine could potentially be functionalized—for example, through acrylation—to act as a monomer, combining the rigidity of the biphenyl unit with the polarity and hydrogen-bonding capability of the morpholine ring to create novel polymers.

As a Cross-linking Agent or Curing Agent for Resins

Cross-linking agents are crucial for creating three-dimensional polymer networks, transforming thermoplastics into thermosets with enhanced mechanical strength and thermal resistance. Biphenyl derivatives with multiple reactive sites are effective cross-linkers. A notable example is 4,4'-dihydroxybiphenyldiacrylate (44BDA), which is used to form covalently crosslinked polymer networks. nih.gov The presence of two acrylate (B77674) groups allows it to link linear polymer chains together. nih.gov

The 4-(Biphenyl-4-yl)morpholine molecule itself does not have multiple reactive sites to act as a cross-linker directly. However, it could be chemically modified to serve this purpose. For example, introducing reactive functional groups, such as vinyl or epoxy groups, onto both the biphenyl and morpholine rings could transform it into a viable cross-linking or curing agent for various resin systems. Such a molecule could impart the thermal stability of the biphenyl core into the final thermoset material.

As a Polymer Stabilizer or Modifier for Enhanced Material Properties

Polymer additives are essential for protecting plastics from degradation by heat and UV light, thereby extending their service life. songwon.com Stabilizers often act as radical scavengers or peroxide decomposers. songwon.com The biphenyl structure is known for its rigidity and thermal stability. This inherent stability can be conferred upon a polymer matrix when biphenyl-containing molecules are used as additives.

The morpholine moiety can also contribute to modifying material properties. In the synthesis of hydrogels, the inclusion of 4-acryloylmorpholine as a co-monomer was found to increase the decomposition temperature of the resulting material. scielo.br This suggests that the morpholine ring can enhance thermal stability. Therefore, 4-(biphenyl-4-yl)morpholine could function as a polymer modifier, with the biphenyl group providing high thermal stability and the morpholine group potentially improving processability or acting as a basic site to neutralize acidic degradation by-products.

Development of Optoelectronic and Functional Materials

Optoelectronic materials are capable of converting electrical signals into optical signals and vice versa, forming the basis of devices like LEDs and photodetectors. ossila.com The conjugated π-system of the biphenyl core in 4-(biphenyl-4-yl)morpholine makes it a promising candidate for such applications.

Integration into Organic Light-Emitting Diodes (OLEDs) as Host or Emitter Components

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when electricity is applied. The performance of an OLED is highly dependent on the materials used in its emissive layer (EML) and charge-transporting layers (HTL, ETL). sigmaaldrich.com

Biphenyl derivatives are widely used in OLEDs, particularly as host materials in the emissive layer. researching.cn A host material forms a matrix for a light-emitting guest (dopant) and facilitates the recombination of electrons and holes to generate light. The wide bandgap and high triplet energy of many biphenyl compounds make them suitable for hosting phosphorescent emitters. For example, 4,4'-bis(carbazol-9-yl)-2,2-biphenyl (CBP) is a classic host material used in phosphorescent OLEDs (PhOLEDs). nih.gov

The 4-(Biphenyl-4-yl)morpholine molecule combines the electron-rich morpholine group (a donor) with the biphenyl core. This donor-acceptor-like structure can be beneficial for charge transport. Bipolar host materials, which can transport both holes and electrons, are sought after for high-efficiency OLEDs as they help to confine charge recombination within the emissive layer. osti.govrsc.org By modifying the biphenyl core with donor and acceptor groups, the electronic properties can be tuned. The morpholine group on 4-(biphenyl-4-yl)morpholine would act as a donor, making the molecule a potential component in a bipolar host system or a hole-transporting material.

While this specific compound has not been reported as an emitter, its structure could be incorporated into larger, more complex molecules designed for light emission. For instance, λ5-phosphinines containing biphenyl groups have been developed as blue emitters for OLEDs. nih.gov

Table 1: Performance of OLEDs Utilizing Biphenyl-Based Host Materials

Host MaterialDopant/EmitterMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Max. Current Efficiency (CE)Reference
m-CzPym4CzIPN (Green TADF)31.5%95.6 lm/W100.2 cd/A osti.gov
BCPOCe-1 (Cerium(III) complex)5.1%-- pku.edu.cn
DPVBiλ5-phosphinine (Compound 10)0.2%-0.4 cd/A nih.gov

Use in Photosensitive Materials and Photoinitiators

Photosensitive materials respond to light exposure with a chemical or physical change. Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. This process is fundamental to photolithography, 3D printing, and UV-curing of inks and coatings.

While direct evidence for the use of 4-(biphenyl-4-yl)morpholine as a photoinitiator is scarce, its chemical structure contains motifs found in photosensitive systems. The biphenyl unit can absorb UV light, and derivatives of morpholine are known to participate in photochemical reactions. For example, certain materials can act as photoreactive crosslinkers. ambeed.com The efficiency of a photoinitiator often depends on intramolecular charge transfer (ICT) processes, which are facilitated by donor-acceptor structures. The combination of the morpholine donor and biphenyl system in 4-(biphenyl-4-yl)morpholine could potentially be exploited in the design of novel photoinitiating systems, although further research and chemical modification would be required to optimize this function.

Design of Coordination Compounds and Metal-Organic Frameworks (MOFs) Utilizing the Morpholine Moiety as a Ligand

The structural characteristics of 4-(Biphenyl-4-yl)morpholine make it a promising candidate for the construction of coordination compounds and as a linker in Metal-Organic Frameworks (MOFs). The nitrogen atom within the morpholine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with metal ions, a fundamental interaction in forming coordination complexes. nih.govyoutube.comyoutube.com

While direct research on MOFs incorporating 4-(Biphenyl-4-yl)morpholine is emerging, the principles of MOF design strongly support its potential. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The biphenyl group in 4-(Biphenyl-4-yl)morpholine can serve as a rigid, linear spacer, which is a common strategy for building porous frameworks with predictable topologies and high surface areas. mdpi.comnih.govyoutube.com For instance, research on nickel-based MOFs has successfully utilized 4,4′-biphenyl dicarboxylic acid (BPDC), a similarly structured biphenyl linker, to create materials with tunable pore sizes for applications in supercapacitors. mdpi.comnih.gov

Furthermore, studies on related morpholine-biphenyl structures demonstrate their capacity to form ordered crystalline materials. A crystallographic study of 4-[(2'-Cyano-biphenyl-4-yl)meth-yl]morpholin-4-ium hexa-fluoridophosphate revealed that the morpholine ring adopts a stable chair conformation and that intermolecular hydrogen bonds dictate the crystal packing. nih.gov This ability to form well-defined, stable, and ordered structures is crucial for the design of functional MOFs. The synthesis of palladium(II) complexes with morpholine-based ligands further confirms the morpholine moiety's capability to act as an effective ligand in forming stable coordination compounds. nih.gov The combination of the coordinating morpholine group and the rigid biphenyl spacer thus presents a viable strategy for developing novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. youtube.com

Applications in Advanced Coatings and Surface Chemistry (e.g., Antifouling Coatings)

The application of Morpholine, 4-[1,1'-biphenyl]-4-yl- specifically in advanced coatings and surface chemistry is not yet extensively detailed in scientific literature. However, the broader class of morpholine derivatives is known for its utility in surface protection applications, primarily as corrosion inhibitors. This suggests a potential avenue for the use of the biphenyl-functionalized version.

General studies on experimental antifouling paints often focus on the controlled release of biocides or the modification of surface properties like hydrophobicity to deter the settlement of marine organisms. researchgate.netresearchgate.net These paints frequently use specific additives to enhance their effectiveness. researchgate.net While there are patents for antifouling compositions that use various complex organic molecules, a direct link to 4-(Biphenyl-4-yl)morpholine is not established. researchgate.net Given the known roles of related compounds, future research may explore the biphenyl-morpholine structure for its potential to modify surface energy or act as a stable, non-leaching component in fouling-release coatings.

Precursor for Advanced Industrial Chemicals

One of the most significant and well-documented applications of the 4-(biphenyl-4-yl)morpholine scaffold is its role as a precursor or key intermediate in the synthesis of advanced and high-value industrial chemicals, particularly for the pharmaceutical sector. nih.govmdpi.com The morpholine ring is a common heterocycle found in a multitude of approved drugs and agricultural products, making its derivatives valuable building blocks in organic synthesis. nih.govchemrxiv.org

Research has shown that biphenyl structures containing a morpholine substituent are foundational for creating complex, bioactive molecules. For example, incorporating an N-methylmorpholine substituent into a biphenyl-based structure has been a successful design strategy for developing new small-molecule inhibitors that target the PD-1/PD-L1 protein interaction, a key pathway in cancer immunotherapy. nih.gov This highlights the value of the biphenyl-morpholine combination as a pharmacophore.

Furthermore, related structures serve as crucial intermediates. Synthetic routes show that compounds like 4-(4-bromo-phenyl)-morpholine are used as reactants in palladium-catalyzed coupling reactions to produce more complex amine-containing molecules for medicinal chemistry. researchgate.net A scalable synthesis for a chiral, substituted morpholine was developed specifically because it was a key precursor for opioid antagonists. researchgate.net In other research, enaminones derived from morpholine are described as versatile precursors for a variety of nitrogen and oxygen-containing heterocycles. acs.org This established utility in synthesizing complex, biologically active molecules underscores the industrial importance of 4-(Biphenyl-4-yl)morpholine and its analogs as advanced chemical precursors.

The following table summarizes examples of morpholine-based precursors and the types of advanced chemicals they are used to synthesize.

Precursor Compound/ScaffoldType of Advanced Chemical/ApplicationResearch Context
N-methylmorpholine-biphenyl structurePD-L1 Protein InhibitorsDesign of new small-molecule probes for immunotherapy. nih.gov
4-(4-bromo-phenyl)-morpholineComplex triazolo-pyridin-amine derivativesSynthesis of complex heterocyclic compounds via cross-coupling reactions.
Chiral 2,2,6-trisubstituted morpholineOpioid AntagonistsA scalable synthetic route developed for a key pharmaceutical precursor. researchgate.net
Morpholine (as a reactant)m-Phenylenediamine (B132917) derivatives, EnaminonesGold-catalyzed synthesis of versatile precursors for N and O-containing heterocycles. acs.org
α,α-Diarylcarboxamides with morpholineChiral Biaryl AminesAmination using morpholine as a final step to create complex chiral molecules. acs.org

Future Research Directions and Emerging Opportunities for 4 Biphenyl 4 Yl Morpholine

Exploration of Novel and Highly Efficient Synthetic Strategies

Advancements in synthetic organic chemistry offer fertile ground for developing more efficient, sustainable, and versatile methods to produce 4-(biphenyl-4-yl)morpholine and its derivatives.

The creation of chiral molecules is paramount in drug discovery, as stereoisomers can exhibit vastly different pharmacological profiles. The development of methods for the stereoselective synthesis of chiral derivatives of 4-(biphenyl-4-yl)morpholine represents a significant area for future research. While the direct stereoselective synthesis of this specific compound is not widely documented, strategies can be adapted from existing methodologies for chiral morpholines and biphenyls.

Future work could focus on asymmetric synthesis routes starting from chiral precursors or employing chiral catalysts. The use of axially chiral biphenyl (B1667301) ligands and catalysts has become crucial in asymmetric synthesis. mdpi.comrsc.org Methodologies involving such catalysts could be adapted to control the stereochemistry of substituents on the morpholine (B109124) or biphenyl rings. mdpi.com Furthermore, regioselective functionalization techniques for creating nitrogen- and oxygen-containing heterocycles, which can be challenging, are critical for synthesizing complex molecules for medicinal and materials science applications. researchgate.net Research into novel chiral phosphoric acids based on biphenyl backbones, which have shown efficacy in various asymmetric transformations, could also provide a pathway to chiral 4-(biphenyl-4-yl)morpholine derivatives. mdpi.com

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to enhance safety, efficiency, and scalability. acs.orgresearchgate.net These techniques offer superior control over reaction parameters, such as temperature and mixing, leading to higher quality products and improved impurity profiles. acs.org

The synthesis of morpholine derivatives has been successfully demonstrated using continuous flow processes. For instance, the production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, was effectively performed in microreactors, significantly reducing reaction time compared to batch processes. acs.org This precedent strongly suggests that the synthesis of 4-(biphenyl-4-yl)morpholine is amenable to flow chemistry. Future research should aim to develop a continuous process for its production, potentially integrating multiple synthetic steps into a seamless operation. e3s-conferences.org This approach is particularly advantageous for reactions that are hazardous or difficult to control in large batches, a common feature in the synthesis of complex heterocyclic compounds. acs.org The transition to a continuous manufacturing model for 4-(biphenyl-4-yl)morpholine could lead to more cost-effective and environmentally friendly production. researchgate.net

Unveiling Untapped Reactivity Profiles and Catalytic Potential

The unique electronic and structural features of 4-(biphenyl-4-yl)morpholine suggest it could serve as a versatile platform for developing new catalysts and participating in novel chemical transformations.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a cornerstone of green and sustainable chemistry. bohrium.com The morpholine ring is a known component of some organocatalysts, although its use presents challenges. The oxygen atom in the morpholine ring can decrease the nucleophilicity of the corresponding enamine, reducing its reactivity compared to pyrrolidine-based catalysts. bohrium.com

Despite these challenges, highly efficient morpholine-based organocatalysts have been developed. bohrium.com Future research could explore the 4-(biphenyl-4-yl)morpholine scaffold as a basis for a new class of organocatalysts. The biphenyl group offers a site for introducing further functionality, such as hydrogen-bond donors or sterically demanding groups, which could modulate the catalyst's activity and selectivity. These novel catalysts could be screened in a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, potentially offering unique reactivity or selectivity profiles not achievable with existing systems.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. ontosight.airesearchgate.netnih.gov This methodology is particularly attractive for the pharmaceutical industry due to its high functional group tolerance. researchgate.netnih.gov The functionalization of amine-containing compounds, including the generation of α-amino radicals from morpholines, has been demonstrated using photoredox catalysis. ontosight.ai A notable application involved the introduction of a benzylic morpholine unit during the synthesis of the JAK2 inhibitor LY2784544, showcasing the utility of this approach in complex molecular settings. ontosight.ai

Future studies could investigate 4-(biphenyl-4-yl)morpholine as a substrate or a ligand in photoredox-catalyzed reactions. The biphenyl moiety could be targeted for C-H functionalization, allowing for the late-stage modification of the molecule. nih.gov Alternatively, the morpholine nitrogen could facilitate the formation of radical intermediates for subsequent coupling reactions. Electrocatalysis offers another avenue for exploration, with methods like the electrochemical amino-oxygenation of alkenes providing a route to saturated N/O-heterocycles, a strategy that could be relevant for synthesizing or modifying morpholine derivatives. researchgate.net

Integration of 4-(Biphenyl-4-yl)morpholine into Emerging Nanoscience Platforms

The distinct properties of the biphenyl and morpholine units make 4-(biphenyl-4-yl)morpholine an intriguing candidate for applications in nanoscience and materials science.

The biphenyl scaffold is fundamental to many functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and nanomaterials. bohrium.com Biphenyl derivatives have been specifically designed for creating anisotropic nanomaterials and functionalizing nanoparticles. researchgate.net For instance, they have been used as photosensitizers in photopolymerization processes to create fluorescent composites with carbon nanotubes and as key components in nanogapped gold particle films for detecting pollutants. nih.govnih.gov

The morpholine moiety can also play a crucial role at the nano-bio interface. Studies have shown that morpholine can be chemisorbed onto the surface of gold nanoparticles, with the nature of the interaction depending on concentration. acs.org The ability of the morpholine ring to modulate pharmacokinetic properties and interact with biological targets makes its derivatives valuable in drug discovery. researchgate.netacs.org

The integration of 4-(biphenyl-4-yl)morpholine into nanoscience platforms could leverage the properties of both its constituent parts. Future research could explore its use as a functionalizing ligand for nanoparticles, such as gold or magnetic nanoparticles. rsc.orgnih.gov The biphenyl unit could provide specific electronic or optical properties, while the morpholine could enhance aqueous solubility, provide a point for bioconjugation, or interact with biological systems. Such functionalized nanoparticles could find applications in targeted drug delivery, bioimaging, and sensing. nih.gov The compound could also be investigated as a building block for self-assembled monolayers or carbon nanomembranes, where the biphenyl units drive intermolecular interactions and the morpholine provides a modifiable surface functionality. beilstein-journals.org

Advancements in Computational Methods for Complex Morpholine Derivatives

The development of novel molecules and materials is increasingly reliant on the power of computational chemistry. These in-silico techniques offer a rapid and cost-effective means to predict molecular properties, understand reaction mechanisms, and design new compounds with desired characteristics. For complex morpholine derivatives such as 4-(biphenyl-4-yl)morpholine, computational methods are poised to play a pivotal role in unlocking their full potential.

Recent studies on various morpholine derivatives have highlighted the utility of computational approaches. For instance, Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of morpholine-containing compounds. researchgate.netnih.gov These studies provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting how a molecule will interact with other chemical species. nih.gov For 4-(biphenyl-4-yl)morpholine, DFT calculations could elucidate the influence of the bulky biphenyl group on the electron distribution and reactivity of the morpholine nitrogen.

Molecular docking and molecular dynamics (MD) simulations are other powerful tools, particularly relevant to the potential pharmaceutical applications of morpholine derivatives. nih.govacs.org These methods are used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. nih.gov For example, computational studies on other morpholine-containing molecules have successfully predicted their potential as inhibitors for various enzymes. While specific docking studies on 4-(biphenyl-4-yl)morpholine are not yet widely reported, the established methodologies for other complex morpholine derivatives provide a clear roadmap for future investigations. Such studies could screen 4-(biphenyl-4-yl)morpholine against a vast library of biological targets to identify potential therapeutic applications.

The table below summarizes key computational methods and their potential applications for studying complex morpholine derivatives like 4-(biphenyl-4-yl)morpholine.

Computational MethodPotential Application for 4-(Biphenyl-4-yl)morpholineKey Insights Gained
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectral data.Understanding of chemical stability, reaction mechanisms, and spectroscopic signatures.
Molecular DockingIdentification of potential biological targets and prediction of binding modes.Discovery of potential therapeutic applications and mechanism of action at a molecular level.
Molecular Dynamics (MD) SimulationsAnalysis of the dynamic behavior and conformational flexibility of the molecule and its complexes.Insight into the stability of ligand-protein interactions and the molecule's behavior in a biological environment.

Future advancements in computational algorithms and the increasing power of high-performance computing will undoubtedly enhance the accuracy and scope of these methods. This will enable a more precise prediction of the physicochemical properties and biological activities of 4-(biphenyl-4-yl)morpholine, thereby guiding and accelerating its experimental investigation and application.

Sustainable Chemical Processes for 4-(Biphenyl-4-yl)morpholine Production and Application

The principles of green chemistry are fundamentally reshaping the landscape of chemical synthesis, emphasizing the need for processes that are not only efficient but also environmentally benign. The production of 4-(biphenyl-4-yl)morpholine is a prime candidate for the application of these principles, with significant opportunities to develop more sustainable synthetic routes.

The synthesis of N-aryl morpholines, including 4-(biphenyl-4-yl)morpholine, is commonly achieved through C-N cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a particularly powerful method for this transformation. rsc.orgresearchgate.net Traditional approaches, however, often rely on harsh reaction conditions, volatile organic solvents, and expensive catalysts, which are not ideal from a sustainability perspective.

Emerging research focuses on making these processes greener. One promising avenue is the development of more efficient and recyclable catalyst systems. For instance, the use of heterogeneous catalysts, where the catalyst is supported on a solid material, can simplify product purification and allow for the reuse of the catalyst, reducing waste and cost. researchgate.net Another approach involves the use of more environmentally friendly solvents, such as water or bio-based solvents, to replace traditional organic solvents. researchgate.net

Microwave-assisted synthesis is another technology that aligns with the principles of green chemistry. nih.govnih.govfrontiersin.org Microwave heating can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. nih.govnih.gov The application of microwave technology to the Buchwald-Hartwig amination of morpholine with aryl halides has shown promise in accelerating the synthesis of N-aryl morpholines. researchgate.net

The table below outlines potential sustainable approaches for the synthesis of 4-(biphenyl-4-yl)morpholine.

Sustainable ApproachKey FeaturesPotential Benefits for 4-(Biphenyl-4-yl)morpholine Synthesis
Heterogeneous CatalysisCatalyst is immobilized on a solid support.Simplified catalyst recovery and reuse, reduced metal contamination of the product.
Green SolventsUse of water, ionic liquids, or bio-derived solvents.Reduced environmental impact and improved safety profile of the process.
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Faster reaction times, increased yields, and reduced energy consumption.
One-Pot SynthesesMultiple reaction steps are performed in a single reactor.Reduced waste, energy, and resource consumption.

A potential green synthesis route for 4-(biphenyl-4-yl)morpholine could involve the Buchwald-Hartwig coupling of 4-bromobiphenyl (B57062) with morpholine using a recyclable palladium catalyst in a green solvent, potentially under microwave irradiation. The development of such a process would not only be a significant scientific achievement but also a practical step towards more sustainable chemical manufacturing.

Furthermore, the application of 4-(biphenyl-4-yl)morpholine itself could contribute to sustainable technologies. For example, its unique chemical structure may lend itself to applications in organic electronics or as a component in advanced, durable polymers, contributing to the development of more sustainable materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-[1,1'-biphenyl]-4-yl-morpholine derivatives?

  • Methodological Answer : A representative synthesis involves reacting a biphenyl-substituted alcohol (e.g., (3′-(benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methanol) with thionyl chloride to generate an intermediate chloride, followed by nucleophilic substitution with morpholine. Purification via flash chromatography (SiO₂, hexane/ethyl acetate) yields the final compound . Key steps include stoichiometric optimization (e.g., 5.0 equiv morpholine) and monitoring reaction progress via TLC or LC-MS.

Q. How is X-ray crystallography utilized to characterize morpholine-containing compounds?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise bond-length and angle measurements. For example, C=N and C–I bond lengths in morpholine derivatives are validated against literature values (e.g., 1.282 Å for C=N, 2.092–2.097 Å for C–I) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen bonding networks are analyzed using OLEX2 or Mercury.

Q. What spectroscopic techniques are critical for structural elucidation of biphenyl-morpholine derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.5–4.0 ppm).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₂NO₂ at m/z 316.1676).
  • IR : Detects functional groups (e.g., C–O–C stretch in morpholine at ~1120 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low synthetic yields in biphenyl-morpholine derivatives?

  • Methodological Answer : Optimize reaction conditions by:

  • Adjusting solvent polarity (e.g., DCM vs. THF) to stabilize intermediates.
  • Employing catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency.
  • Using microwave-assisted synthesis to reduce reaction time and improve yield (e.g., from 70.1% to >85%) .

Q. What strategies resolve discrepancies in crystallographic data for morpholine derivatives?

  • Methodological Answer :

  • Compare experimental bond lengths/angles with ab initio calculations (e.g., DFT at B3LYP/6-31G* level) to identify outliers.
  • Re-examine data for twinning or disorder using PLATON’s ADDSYM algorithm.
  • Cross-validate with spectroscopic data to confirm molecular conformation .

Q. How do biphenyl-morpholine derivatives interact with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like PD-1/PD-L1. Key interactions include π-π stacking with biphenyl moieties and hydrogen bonding via morpholine oxygen .
  • SAR Studies : Modify substituents on the biphenyl ring (e.g., electron-withdrawing groups) to enhance binding affinity. Biological assays (e.g., SPR or ELISA) quantify inhibition constants (e.g., IC₅₀ < 1 μM).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.